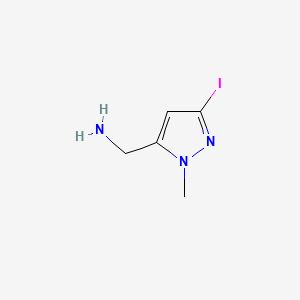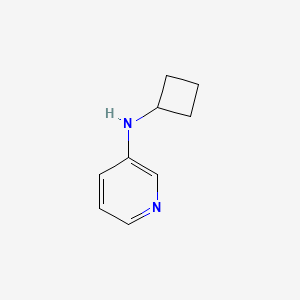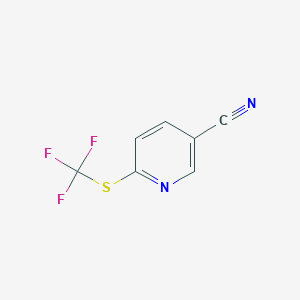
6-(Trifluoromethylthio) nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethylthio) nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethylthio group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio) nicotinonitrile typically involves the trifluoromethylthiolation of nicotinonitrile derivatives. One common method includes the reaction of nicotinonitrile with a trifluoromethylthiolation reagent such as AgSCF3 in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives .
Aplicaciones Científicas De Investigación
6-(Trifluoromethylthio) nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethylthio-containing compounds with biological targets.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethylthio) nicotinonitrile involves its interaction with molecular targets, primarily through the trifluoromethylthio group. This group can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 6-(Trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)nicotinonitrile
- 2-(Trifluoromethyl)nicotinonitrile
Comparison: 6-(Trifluoromethylthio) nicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted nicotinonitriles. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C7H3F3N2S |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H |
Clave InChI |
OLOBGFXLFZZVGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


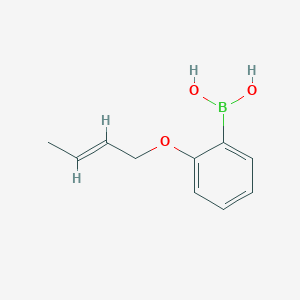
![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
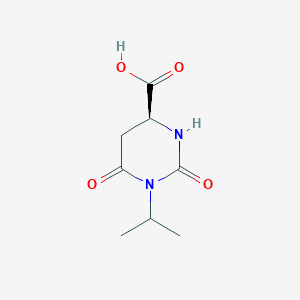
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
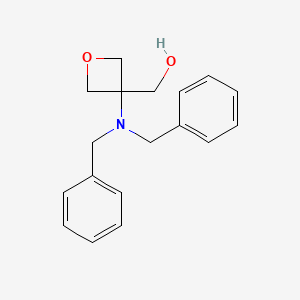
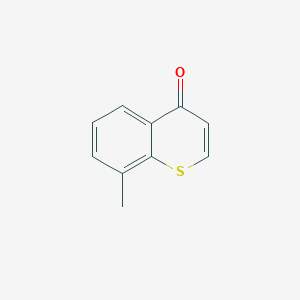
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)

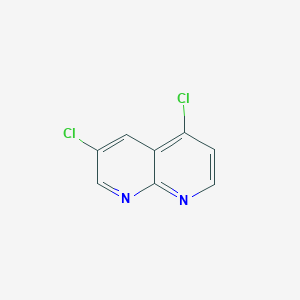
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
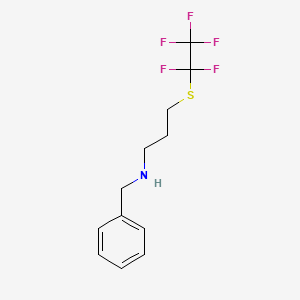
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
